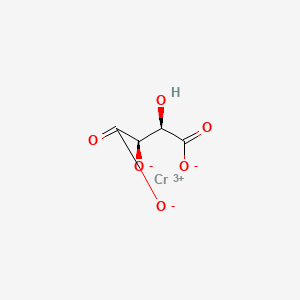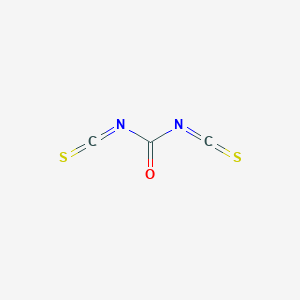
bis(Triphosphine)iminium borohydride
Overview
Description
Bis(Triphosphine)iminium borohydride:
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(Triphosphine)iminium borohydride can be synthesized through ligand exchange reactions. One common method involves the reaction of bis(triphenylphosphine) copper(I) tetrahydroborate with bis(diphenylphosphino)methane in toluene . The reaction conditions typically involve maintaining an inert atmosphere to prevent moisture from affecting the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on maintaining purity and preventing contamination by moisture.
Chemical Reactions Analysis
Types of Reactions: Bis(Triphosphine)iminium borohydride undergoes various chemical reactions, including:
Reduction Reactions: It can act as a reducing agent in organic synthesis.
Substitution Reactions: The compound can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions:
Reduction Reactions: Common reagents include hydrides and other reducing agents.
Substitution Reactions: These reactions often involve phosphine ligands and require an inert atmosphere to prevent oxidation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in reduction reactions, the compound can reduce carbonyl groups to alcohols.
Scientific Research Applications
Chemistry: Bis(Triphosphine)iminium borohydride is used as a reducing agent in organic synthesis. Its ability to donate hydride ions makes it valuable for reducing carbonyl compounds and other functional groups .
Biology and Medicine:
Industry: In industrial settings, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its reducing properties are particularly valuable in the production of complex organic molecules.
Mechanism of Action
The mechanism by which bis(Triphosphine)iminium borohydride exerts its effects involves the donation of hydride ions. This hydride transfer can reduce various functional groups, such as carbonyl compounds, to their corresponding alcohols. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used .
Comparison with Similar Compounds
- Bis(triphenylphosphine)iminium chloride
- Bis(triphenylphosphine)iminium bromide
- Bis(triphenylphosphine)iminium iodide
Comparison: Bis(Triphosphine)iminium borohydride is unique due to its borohydride group, which imparts strong reducing properties. In contrast, other bis(triphenylphosphine)iminium compounds with halide ions (chloride, bromide, iodide) do not exhibit the same reducing capabilities. This makes this compound particularly valuable in reactions requiring hydride transfer .
Properties
InChI |
InChI=1S/C36H30NP2.B/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;/h1-30H;/q+1;-1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTHWJCBTLKHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].C1=CC=C(C=C1)P(=[N+]=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30BNP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65013-26-5 | |
| Record name | Bis(triphenylphosphoranylidene)ammonium borohydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yloxy]piperidine-1-carboxylate](/img/structure/B3344213.png)











